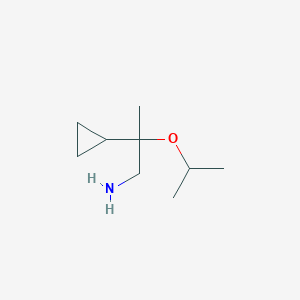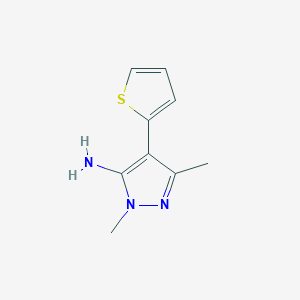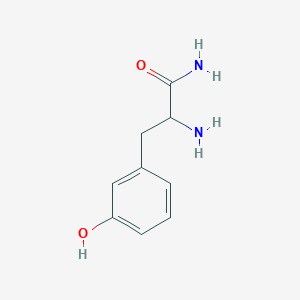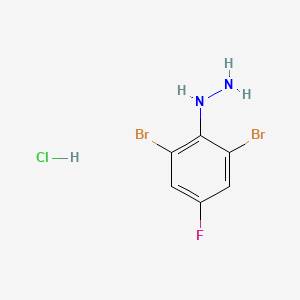![molecular formula C10H14N2S B13334694 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-thia-9,12-diazatricyclo[74002,6]trideca-2(6),3-diene is a complex heterocyclic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene typically involves a series of intricate steps. One common method involves the ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . This process uses Grubbs catalysts (first- and third-generation) and proceeds in a living fashion, resulting in high yields and well-defined polymer structures .
Industrial Production Methods
Industrial production of this compound may involve the use of environmentally benign, transition-metal-free, tandem C–N, C–O bond formation reactions. These reactions utilize renewable starting materials, such as levulinic acid, and proceed under mild conditions to yield the desired tricyclic structures .
Analyse Chemischer Reaktionen
Types of Reactions
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene has several applications in scientific research:
Industry: Utilized in the synthesis of high-performance polymers and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the synthesis of pro-inflammatory mediators by blocking key enzymes and signaling pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure and are synthesized using similar methods.
9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds exhibit similar anti-inflammatory properties and are used in medicinal chemistry.
Uniqueness
5-thia-9,12-diazatricyclo[74002,6]trideca-2(6),3-diene is unique due to its sulfur and nitrogen atoms within the tricyclic framework, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H14N2S |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene |
InChI |
InChI=1S/C10H14N2S/c1-4-12-5-3-11-7-9(12)8-2-6-13-10(1)8/h2,6,9,11H,1,3-5,7H2 |
InChI-Schlüssel |
NLRRDRKYIZDCSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCNCC2C3=C1SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13334613.png)
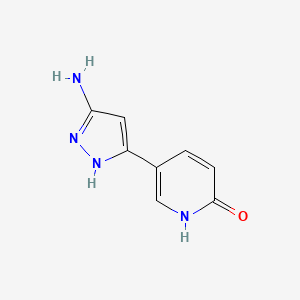
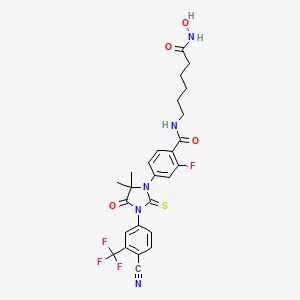
![4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13334630.png)
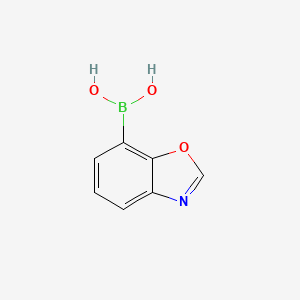

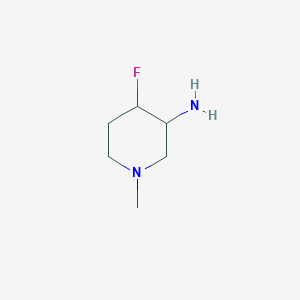
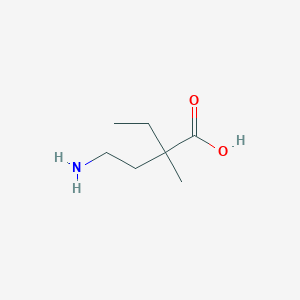
![(2R,4s,5R)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13334655.png)
